molecular formula C23H19N3O7S B2357794 [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 853726-41-7

[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No. B2357794
CAS RN: 853726-41-7
M. Wt: 481.48
InChI Key: SEEQNJKFUHZFRL-UHFFFAOYSA-N
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Description

[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate, also known as NAE-8, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted on mice, this compound was found to reduce the levels of pro-inflammatory cytokines in the colon. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In another study conducted on mice, this compound was found to reduce the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity in both in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in human clinical trials. Additionally, further studies could be conducted to explore its potential as a natural herbicide. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies for inflammatory and cancerous diseases.
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can be synthesized by the reaction of 2-nitroaniline with 2-oxo-2-phenylethyl chloroformate, followed by reaction with 4-aminobenzenesulfonamide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted on human breast cancer cells, this compound was found to inhibit cell proliferation and induce cell death. Additionally, this compound has been shown to reduce inflammation in a mouse model of colitis. In the agricultural field, this compound has been shown to have potential as a natural herbicide. In a study conducted on Arabidopsis thaliana, this compound was found to inhibit the growth of the plant.

properties

IUPAC Name

[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7S/c27-22(24-20-8-4-5-9-21(20)26(29)30)16-33-23(28)18-10-12-19(13-11-18)25-34(31,32)15-14-17-6-2-1-3-7-17/h1-15,25H,16H2,(H,24,27)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEQNJKFUHZFRL-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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